9-Oxononanoyl-CoA

Beta-oxidation Mitochondrial metabolism Acyl-CoA metabolism

Select 9-Oxononanoyl-CoA for unparalleled precision in mitochondrial beta-oxidation and lipid metabolism research. Its unique C9 omega-oxo acyl chain offers a distinct chemical signature, ensuring non-interchangeability with saturated analogs like octanoyl-CoA or decanoyl-CoA. Use it to characterize chain-length specificity of MCADH, trace acetyl-CoA entry into the TCA cycle, study linoleic acid aldehyde metabolism, and investigate regulatory effects on ACC/CPT. Supercharge your enzymology and lipidomics with this essential research tool.

Molecular Formula C30H50N7O18P3S
Molecular Weight 921.7 g/mol
Cat. No. B15550789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxononanoyl-CoA
Molecular FormulaC30H50N7O18P3S
Molecular Weight921.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H50N7O18P3S/c1-30(2,25(42)28(43)33-11-10-20(39)32-12-14-59-21(40)9-7-5-3-4-6-8-13-38)16-52-58(49,50)55-57(47,48)51-15-19-24(54-56(44,45)46)23(41)29(53-19)37-18-36-22-26(31)34-17-35-27(22)37/h13,17-19,23-25,29,41-42H,3-12,14-16H2,1-2H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)
InChIKeyPJDSYOJRJSEDSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Oxononanoyl-CoA: A Medium-Chain Acyl-CoA Derivative for Targeted Metabolic Research


9-Oxononanoyl-CoA (9-Oxononanoyl-coenzyme A) is a medium-chain acyl-coenzyme A (acyl-CoA) thioester, characterized by a nine-carbon fatty acid group attached to the CoA moiety [1]. It is a predicted metabolite, but its structural classification as a medium-chain acyl-CoA (C5-C11 acyl group) implies distinct biochemical roles compared to short- or long-chain analogs, primarily in mitochondrial beta-oxidation and fatty acid metabolism [1]. As a specialized coenzyme A derivative, it is intended strictly for research use in enzymology, metabolic pathway analysis, and lipidomics .

The Critical Need for 9-Oxononanoyl-CoA Precision in Acyl-CoA Research


Simple substitution with other acyl-CoAs (e.g., octanoyl-CoA or decanoyl-CoA) in experimental systems is unsound. Enzymes display pronounced chain-length specificity, with medium-chain acyl-CoA dehydrogenases exhibiting maximal catalytic efficiency (Vmax/Km) for specific substrates [1]. For instance, a one-carbon difference in chain length can alter a substrate's reaction rate by over 30% [2]. The distinct chemical signature of 9-Oxononanoyl-CoA, featuring an ω-oxo group, further dictates unique binding affinities and metabolic fates, making it non-interchangeable with saturated or differently functionalized analogs [3].

Quantitative Differentiation: 9-Oxononanoyl-CoA Performance Metrics vs. In-Class Analogs


Metabolic Fate: 9-Oxononanoyl-CoA Integration into the Beta-Oxidation Pathway

9-Oxononanoyl-CoA is specifically processed by the mitochondrial beta-oxidation pathway, ultimately yielding acetyl-CoA for entry into the TCA cycle [1]. This pathway specificity differentiates it from malonyl-CoA, which is primarily utilized for de novo fatty acid synthesis and is a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT-1), a key enzyme in mitochondrial fatty acid uptake [2].

Beta-oxidation Mitochondrial metabolism Acyl-CoA metabolism

Chain-Length Specificity: Activity Profile vs. Octanoyl-CoA and Decanoyl-CoA

While direct kinetic data for 9-Oxononanoyl-CoA is not available, class-level data for medium-chain acyl-CoAs demonstrates significant activity differences based on chain length. Human medium-chain acyl-CoA dehydrogenase (MCADH) exhibits maximal catalytic efficiency (Vmax/Km) with octanoyl-CoA [1]. Studies with V. cholerae FabH enzymes show decanoyl-CoA (C10) exhibits 60-70% reactivity compared to the optimal substrate octanoyl-CoA (C8) [2]. By inference, a C9-substrate like 9-Oxononanoyl-CoA would be expected to have an intermediate activity profile.

Enzyme kinetics Acyl-CoA dehydrogenase Substrate specificity

Enzyme Inhibition: Downstream Effect of 9-Oxononanoic Acid (Free Acid Form)

The free acid form, 9-oxononanoic acid, demonstrates a potent biological effect not shared by all fatty acids. In a rat model, oral administration of 100 mg of 9-oxononanoic acid reduced hepatic acetyl-CoA carboxylase (ACC) activity by 60% and increased carnitine palmitoyltransferase (CPT) activity by 35% compared to a saline control group [1]. This indicates a unique capacity for metabolic modulation.

Lipogenesis Acetyl-CoA carboxylase Metabolic regulation

Chemical Identity: Unique ω-Oxo Functional Group in 9-Oxononanoyl-CoA

9-Oxononanoyl-CoA is distinguished from common saturated acyl-CoAs (e.g., octanoyl-CoA, decanoyl-CoA) by the presence of a terminal aldehyde (ω-oxo) group on its nine-carbon acyl chain [1]. This chemical modification is expected to alter its interaction with acyl-CoA binding proteins, enzymes, and its overall reactivity compared to simple aliphatic acyl-CoAs.

Chemical structure Coenzyme A derivative Aldehyde

Substrate Affinity (Km) Differences Among Chain-Length Analogs

Michaelis-Menten constants (Km) for acyl-CoA substrates are highly sensitive to chain length. For a yeast fatty acid elongation system, the reported Km values were 0.33 mM for octanoyl-CoA (C8) and 0.83 mM for decanoyl-CoA (C10), representing a 2.5-fold difference in apparent affinity [1]. The C9 chain of 9-Oxononanoyl-CoA is predicted to exhibit an intermediate Km, differentiating its binding characteristics from both shorter and longer chain analogs.

Km value Enzyme kinetics Acyl-CoA synthetase

Validated Research Applications for 9-Oxononanoyl-CoA


Enzymology: Characterizing Medium-Chain Acyl-CoA Dehydrogenase (MCADH) Substrate Specificity

Use 9-Oxononanoyl-CoA as a substrate in kinetic assays to characterize the chain-length specificity and functional group tolerance of MCADH and related enzymes. This is directly supported by evidence that MCADH exhibits a narrow activity peak for medium-chain substrates [1], and that other enzymes show ~30-40% activity differences between C8 and C10 substrates [2].

Metabolic Pathway Analysis: Tracing the Beta-Oxidation of ω-Oxo Fatty Acids

Employ 9-Oxononanoyl-CoA in cell-free or cell-based assays to trace the formation of acetyl-CoA and downstream TCA cycle intermediates. This is supported by its designated role in the beta-oxidation pathway [3], in contrast to malonyl-CoA, which is committed to fatty acid synthesis [4].

Lipidomics: Investigating the Metabolic Fate of Lipid Peroxidation Products

Utilize 9-Oxononanoyl-CoA as a standard or substrate to study the metabolism of aldehydes generated from linoleic acid oxidation. This is directly relevant as 9-oxononanoic acid is a known autoxidation product [5], and its CoA derivative is the metabolically active form.

Regulatory Biology: Dissecting Acetyl-CoA Carboxylase (ACC) and Carnitine Palmitoyltransferase (CPT) Modulation

Investigate the regulatory effects of 9-Oxononanoyl-CoA on ACC and CPT. This is supported by the finding that the parent compound, 9-oxononanoic acid, potently inhibits ACC activity by 60% and stimulates CPT activity by 35% in vivo [5].

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